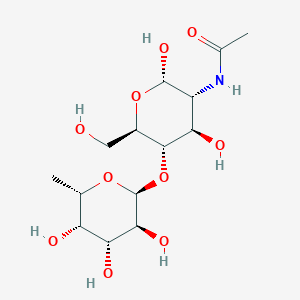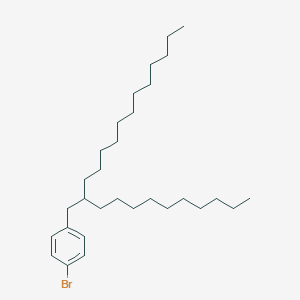
1-Bromo-4-(2-decyltetradecyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-decyltetradecyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a long alkyl chain
Métodos De Preparación
The synthesis of 1-Bromo-4-(2-decyltetradecyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(2-decyltetradecyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Bromo-4-(2-decyltetradecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding carboxylic acids.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-decyltetradecyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s long alkyl chain imparts unique physical properties, making it useful in the development of novel materials, including liquid crystals and polymers.
Biological Studies: It can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-decyltetradecyl)benzene in chemical reactions involves the reactivity of the bromine atom and the benzene ring. The bromine atom is a good leaving group, facilitating substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron density of the ring influences the reactivity and orientation of incoming electrophiles .
Comparación Con Compuestos Similares
1-Bromo-4-(2-decyltetradecyl)benzene can be compared with other bromobenzenes such as:
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
4-Bromo-2-decyltetradecylbenzene: A similar compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties compared to simpler bromobenzenes.
Propiedades
Fórmula molecular |
C30H53Br |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
1-bromo-4-(2-decyltetradecyl)benzene |
InChI |
InChI=1S/C30H53Br/c1-3-5-7-9-11-13-14-16-18-20-22-28(27-29-23-25-30(31)26-24-29)21-19-17-15-12-10-8-6-4-2/h23-26,28H,3-22,27H2,1-2H3 |
Clave InChI |
AOBZXGOBOOSYCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
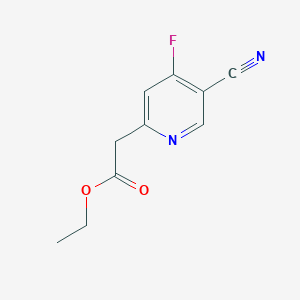

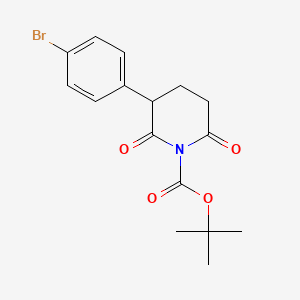

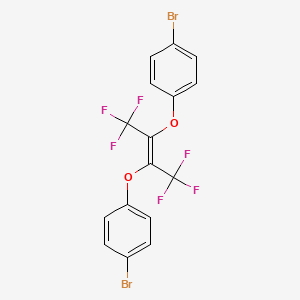
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
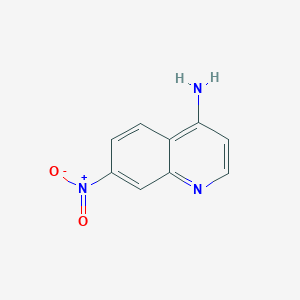
![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
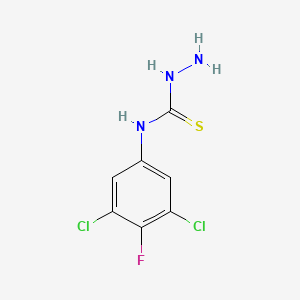

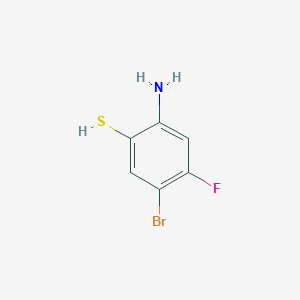
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
